N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
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Overview
Description
N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and a pyrrolopyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to target the inducible nitric oxide synthase (inos) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes .
Mode of Action
Compounds with similar structures have been found to inhibit the production of no by interacting with inos . This interaction reduces the overexpression of NO, which can lead to multiple inflammation-related diseases .
Biochemical Pathways
NO is involved in multiple inflammatory and oxidative stress pathways, and its excessive production can result in various pathological conditions .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s and veber’s rules, which suggest good oral bioavailability .
Result of Action
The reduction in no production due to the inhibition of inos can lead to a decrease in inflammation and oxidative stress .
Biochemical Analysis
Biochemical Properties
The compound N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound was analyzed using various methods such as gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods .
Metabolic Pathways
It is known that pyrimidine metabolism is a vital driver in tumor initiation and progression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the reaction of adamantane derivatives with pyrrolopyrimidine precursors. One common method involves the use of adamantane-1-carboxylic acid, which is reacted with a pyrrolopyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the adamantane or pyrrolopyrimidine moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide
- N-(adamantan-1-yl)amides
Uniqueness
N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific combination of the adamantane and pyrrolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-adamantyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-16(21-8-14-7-18-10-19-15(14)9-21)20-17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRCMEMGWGSHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5=CN=CN=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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